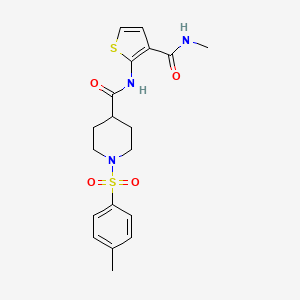
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure incorporating multiple heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by cyclization of an appropriate acyl hydrazide with a nitrile.
Thiazole Ring Construction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The oxadiazole and thiazole intermediates are then coupled using a suitable linker, often through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Final Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or by using phosgene derivatives to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products:
Oxidation: Sulfoxides or sulfones from the thiazole ring.
Reduction: Corresponding amines from the urea group.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Materials Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structure.
Biochemical Studies: Used in the study of enzyme inhibition and receptor binding.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea depends on its application:
Biological Activity: It may inhibit specific enzymes or interact with cellular receptors, disrupting normal cellular processes.
Catalytic Activity: As a ligand, it can stabilize transition states or activate substrates in catalytic cycles.
類似化合物との比較
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophene.
1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene.
Uniqueness:
- The presence of the thiophene ring in 1-(4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea may confer unique electronic properties and biological activities compared to its analogs.
特性
IUPAC Name |
1-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-8-15-11(20-18-8)5-9-7-22-13(16-9)17-12(19)14-6-10-3-2-4-21-10/h2-4,7H,5-6H2,1H3,(H2,14,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYLWNOKDHSRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CSC(=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B2408302.png)

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408306.png)


![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2408311.png)

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxy-3,5-dimethylphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2408317.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)

